{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine
Description
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine is a chemical compound with the molecular formula C12H17IN2 and a molecular weight of 316.18 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an iodophenyl group attached to the pyrrolidine ring via a methylene bridge . The presence of the iodine atom in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Properties
IUPAC Name |
[1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLYSARECBXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate iodophenyl halide reacts with a pyrrolidine derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the pyrrolidine ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine can be compared with other similar compounds, such as:
{1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanamine: This compound has a bromine atom instead of an iodine atom, which affects its reactivity and biological activity.
{1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanamine: The presence of a chlorine atom in this compound also influences its chemical and biological properties.
{1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanamine: The fluorine atom in this compound provides different electronic and steric effects compared to the iodine atom.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of pyrrolidine derivatives with substituted phenyl groups. The presence of the iodine atom on the phenyl ring is significant as halogenated compounds often exhibit enhanced biological properties due to their ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, a series of pyrrolidine-based compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that these compounds exhibited significant inhibitory effects on cell proliferation, particularly in colon adenocarcinoma HT-29 cells, where some derivatives reduced colony formation by up to 60.6% compared to control cells .
The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell cycle progression. Compounds similar to this compound have been shown to interact with key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways .
Case Studies
- Study on Pyrrolidine Derivatives : A study investigated various pyrrolidine derivatives, including those with halogen substitutions. The findings demonstrated that compounds with iodine substitutions had enhanced cytotoxic effects against cancer cell lines, indicating a structure-activity relationship that favors halogenated derivatives .
- In Silico Studies : Computational studies have suggested that this compound could effectively bind to target proteins involved in tumor growth, further supporting its potential as an anticancer agent .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 (Colon) | 10 | Induces apoptosis |
| Related Pyrrolidine Derivative 1 | A375 (Melanoma) | 15 | Inhibits cell cycle progression |
| Related Pyrrolidine Derivative 2 | Hela (Cervical Cancer) | 20 | Alters signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
